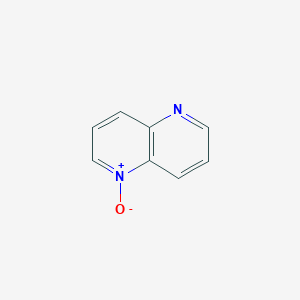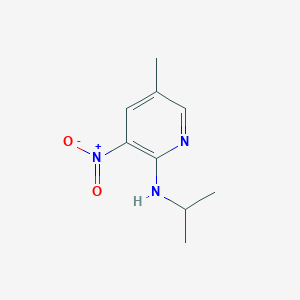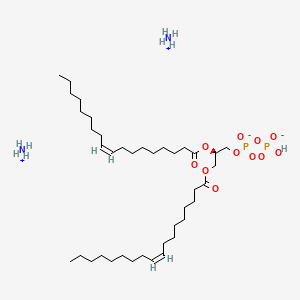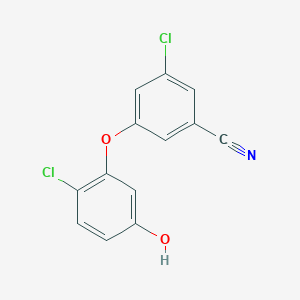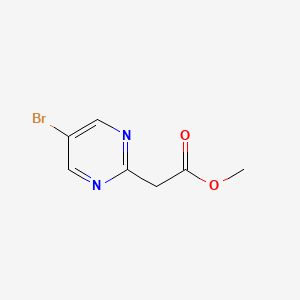![molecular formula C10H10N4O2S B1604711 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4](/img/structure/B1604711.png)
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
説明
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Properties
One study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential applications in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer Activity
Research on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated cytotoxic effects against human melanoma, breast cancer, and pancreatic cancer cell lines, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).
Molecular Sensing and Materials Science
Lanthanide metal–organic frameworks based on triazole-containing ligands have been developed for luminescence sensing of metal ions and nitroaromatic compounds, showcasing their utility in sensing technologies (Wang et al., 2016).
Antimicrobial and Antifungal Activities
Studies have also revealed the synthesis and antimicrobial activities of triazole derivatives, presenting a promising avenue for developing new antimicrobial agents (Alaşalvar et al., 2021; Al-Alzawi et al., 2023).
Corrosion Inhibition
Triazole compounds have been identified as effective corrosion inhibitors for metals, offering potential applications in protecting industrial materials (Ansari, Quraishi, & Singh, 2014).
Structural and Spectral Analysis
Research into the structural, spectral, and antioxidant properties of novel triazole derivatives contributes to our understanding of their chemical behavior and potential therapeutic applications (Saeed et al., 2019).
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to have a wide range of pharmacological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, potentially altering its function or activity.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,4-triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
A related compound, 5-phenyl-1,2,4-triazole-3-thiol, has been reported to cause neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . This suggests that 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol may have similar effects.
生化学分析
Biochemical Properties
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . For example, it has been reported to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol has been observed to inhibit the proliferation of microbial cells by disrupting their cell membrane integrity and interfering with essential metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, dipole interactions, and hydrophobic interactions . For instance, its inhibition of lanosterol 14α-demethylase is achieved by occupying the enzyme’s active site, thereby blocking the conversion of lanosterol to ergosterol . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also contribute to its overall biological activity and potential side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and uptake transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol within tissues is also affected by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of a nitro group in its structure may facilitate its localization to mitochondria, where it can exert its effects on mitochondrial function and apoptosis . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can undergo phosphorylation and ubiquitination, which regulate its stability and interactions with other biomolecules .
特性
IUPAC Name |
4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXGFSUVHHLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352447 | |
| Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29527-36-4 | |
| Record name | 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)


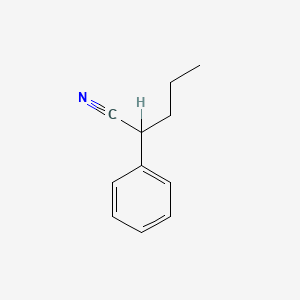

![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)
